molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No. B7695044
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Patent
US04791235

Procedure details

An agitation vessel of the same type as used in the crystallizing steps of Example 1 was charged with 152.2 g of a solution consisting of 2,6-DMN, 2,7-DMN and paraxylene at a weight ratio of 9:9:82 and the charged solution was cooled from 19.5° C. to 7.0° C. over a period of 72 minutes. The change in the composition of the liquid phase in the solution with time was analyzed and it was found that 2,6 -DMN and 2,7-DMN formed a eutectic mixture at a 2,6-DMN/2,7-DMN ratio of 0.59.
[Compound]
Name
solution
Quantity
152.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:4]=2[CH:3]=1.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[CH:20]=[CH:21][C:22]([CH3:24])=[CH:23][C:16]=2[CH:15]=1>C1(C)C=CC(C)=CC=1>[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[CH:20]=[CH:21][C:22]([CH3:24])=[CH:23][C:16]=2[CH:15]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:4]=2[CH:3]=1.[CH3:12][C:9]1[CH:10]=[CH:11][C:4]2[CH:3]=[CH:2][C:7]([CH3:13])=[CH:6][C:5]=2[CH:8]=1 |f:4.5|

Inputs

Step One
Name
solution
Quantity
152.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C=C1)C=CC(=C2)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=C(C=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An agitation vessel of the same type as used in the crystallizing steps of Example 1
TEMPERATURE
Type
TEMPERATURE
Details
the charged solution was cooled from 19.5° C. to 7.0° C. over a period of 72 minutes
Duration
72 min

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=CC(=C2)C
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C.CC1=CC2=C(C=C1)C=CC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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